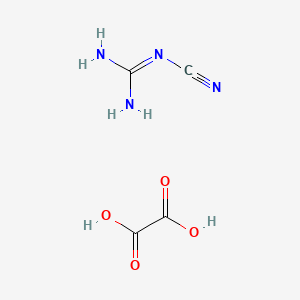

Cyanoguanidine oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

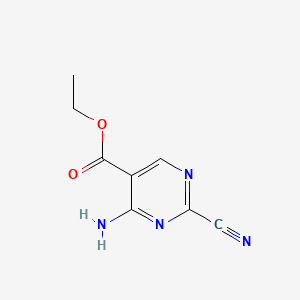

Beschreibung

Synthesis Analysis

The synthesis of cyanoguanidine involves a series of reactions. One method involves the reaction of a metal oxide with a source of carbon to produce a finely divided metal carbide at an elevated temperature. This is immediately reacted with nitrogen gas to form a metal cyanamide . Another method involves ion-exchange between azolium chloride or iodide with silver dicyanamide .

Molecular Structure Analysis

The molecular structure of cyanoguanidine has been studied extensively. It is known that the structures and stabilities of cyanoguanidine and its isomers are of significant interest .

Chemical Reactions Analysis

Cyanoguanidine oxalate can undergo various chemical reactions. For instance, it can react with water to decompose the metal carbide into acetylene and acetylene-related compounds and metal hydroxide . The oxalate ions are linked to negative side effects of certain drugs, including severe nerve pain characterized by allodynia .

Wissenschaftliche Forschungsanwendungen

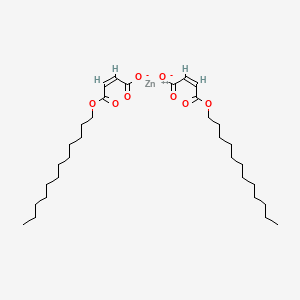

Anion Receptors and Transmembrane Transporters

Studies have demonstrated the utility of cyanoguanidine derivatives as effective anion receptors and transmembrane transporters. Cyanoguanidine-containing compounds have shown significant affinity for oxo-anions in organic solutions and have been used as transmembrane chloride/nitrate antiporters. Their transport rates were notably enhanced in the presence of the valinomycin-K(+) complex, indicating their potential in modulating ion transport across cellular membranes (Wenzel et al., 2011).

Synthesis of Benzamides

Cyanoguanidine has been identified as a valuable reagent for the direct Friedel-Crafts carboxamidation of arenes, leading to the synthesis of benzamides. This method operates effectively in the presence of Brønsted superacids and suggests the involvement of a superelectrophilic intermediate, highlighting its role in novel synthetic routes (Naredla & Klumpp, 2012).

Antitumor Activity

Cyanoguanidine derivatives, such as CHS 828, have been investigated for their antitumor activity against various types of neuroendocrine tumors. These studies have demonstrated the marked antitumor effects of cyanoguanidine compounds, suggesting their potential as candidate drugs for the treatment of neuroendocrine tumors (Johanson et al., 2006).

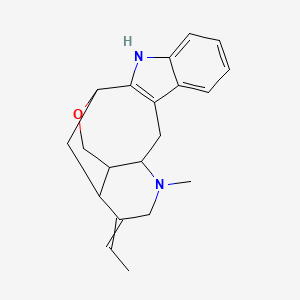

Insecticide Development

The development of insecticides has also benefited from the exploration of cyanoguanidine compounds. Bridged-tricyclic cyanoguanidines have been found to act as reversible acetylcholinesterase inhibitors with insecticidal activity, offering a mode of action similar to natural products like Huperzine A. This research points to cyanoguanidines' potential in creating safer and more effective insecticides (Finkelstein et al., 2002).

Glyoxylate Conversion Inhibition

In a study focused on reducing the production of oxalate, which is a major cause of kidney stones, aminoguanidine (a related compound) was shown to bind glyoxylate covalently, thereby reducing its conversion to oxalate in human cells. This suggests a therapeutic avenue for managing conditions related to oxalate metabolism (Berman et al., 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-cyanoguanidine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4.C2H2O4/c3-1-6-2(4)5;3-1(4)2(5)6/h(H4,4,5,6);(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYGSSOKJQOGLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)N=C(N)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703307 |

Source

|

| Record name | Oxalic acid--N''-cyanoguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanoguanidine oxalate | |

CAS RN |

15895-49-5 |

Source

|

| Record name | Oxalic acid--N''-cyanoguanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-1,3,5,9,9-pentamethyl-7-[[(3R,7S)-3,5,7,10,10-pentamethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decan-1-yl]disulfanyl]-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane](/img/structure/B579694.png)